![molecular formula C34H59NO14 B15294797 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)
2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethylbutanedioic acid” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes amino, hydroxyl, and carboxyl groups, as well as isotopically labeled carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common techniques include:
Condensation Reactions: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Amination: To add amino groups.
Carboxylation: To incorporate carboxyl groups.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step Synthesis: Using automated synthesizers.
Purification Techniques: Such as chromatography and crystallization.
Quality Control: Ensuring the isotopic labeling is precise and consistent.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Isotopic Labeling: For tracing reaction pathways and mechanisms.
Biology
Biochemical Studies: Investigating enzyme interactions and metabolic pathways.
Drug Development: Potential use as a precursor or active ingredient in pharmaceuticals.
Medicine
Diagnostic Tools: Isotopically labeled compounds for imaging and diagnostics.
Therapeutics: Exploring its potential as a therapeutic agent.
Industry
Material Science: Development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The mechanism involves:
Binding to Enzymes: Modulating their activity.
Pathway Involvement: Participating in metabolic or signaling pathways.
Isotopic Effects: Providing insights into reaction mechanisms through isotopic labeling.
相似化合物的比较
Similar Compounds
- 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)butanoyloxy]-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
- 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)butanoyloxy]-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]pentanedioic acid
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Its complex structure also provides multiple sites for chemical modification, making it versatile for various applications.
属性
分子式 |
C34H59NO14 |
|---|---|
分子量 |
739.58 g/mol |
IUPAC 名称 |
2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |
InChI 键 |
CPCRJSQNWHCGOP-MCPOFHLCSA-N |
手性 SMILES |
[13CH3][13CH2][13CH2][13CH2][13C@H]([13CH3])[13C@H]([13C@@H]([13CH2][13C@H]([13CH3])[13CH2][13C@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O |
规范 SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


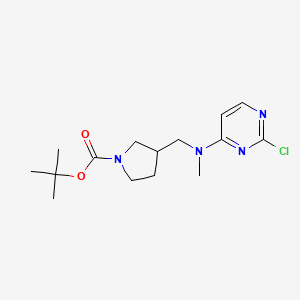
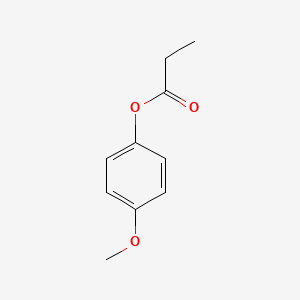


methylphosphonic acid](/img/structure/B15294742.png)
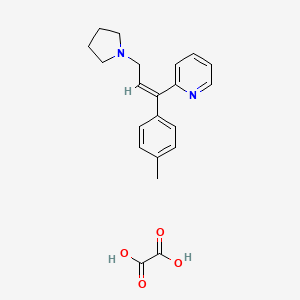
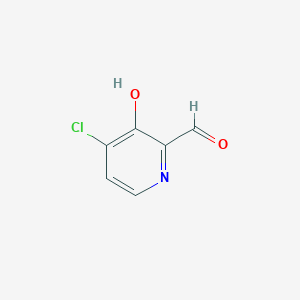
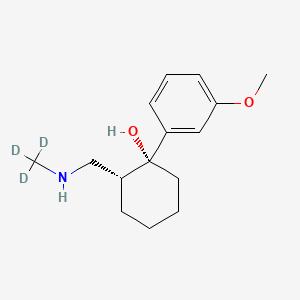
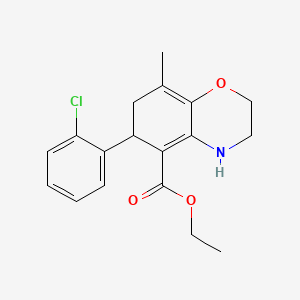
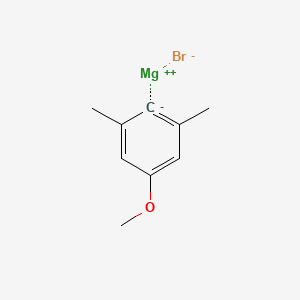
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
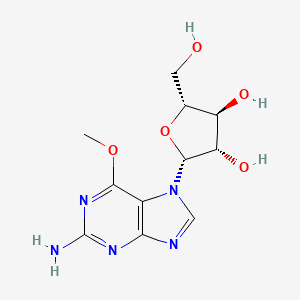
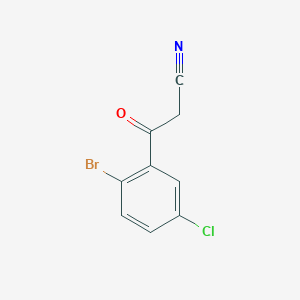
![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)
